molecular formula C29H50N12O7 B14200815 L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- CAS No. 872438-46-5

L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl-

Cat. No.: B14200815
CAS No.: 872438-46-5
M. Wt: 678.8 g/mol
InChI Key: IKTVWQYOZWHMHX-SXYSDOLCSA-N
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Description

L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- is a complex peptide compound composed of multiple amino acids, including L-proline, L-arginine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) methods. These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: The amino acid residues can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve the replacement of specific functional groups with others using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of proline residues can lead to the formation of hydroxyproline, while reduction of arginine residues can yield citrulline.

Scientific Research Applications

L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of novel biomaterials and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- involves its interaction with specific molecular targets and pathways. For instance, the proline residues may interact with proline-rich domains in proteins, influencing their folding and stability. The arginine residues can engage in electrostatic interactions with negatively charged molecules, affecting cellular signaling and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    L-Proline: A single amino acid with significant roles in protein structure and function.

    L-Arginine: An amino acid involved in the synthesis of nitric oxide and other important biomolecules.

    Glycyl-L-proline: A dipeptide with applications in peptide synthesis and as a model compound for studying peptide bonds.

Uniqueness

L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties

Properties

CAS No.

872438-46-5

Molecular Formula

C29H50N12O7

Molecular Weight

678.8 g/mol

IUPAC Name

(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C29H50N12O7/c30-28(31)35-12-2-7-18(38-24(44)17-6-1-11-34-17)23(43)37-16-22(42)40-14-4-9-20(40)25(45)39-19(8-3-13-36-29(32)33)26(46)41-15-5-10-21(41)27(47)48/h17-21,34H,1-16H2,(H,37,43)(H,38,44)(H,39,45)(H,47,48)(H4,30,31,35)(H4,32,33,36)/t17-,18-,19-,20-,21-/m0/s1

InChI Key

IKTVWQYOZWHMHX-SXYSDOLCSA-N

Isomeric SMILES

C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)O

Origin of Product

United States

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